![molecular formula C11H16O B14218770 1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane CAS No. 832743-85-8](/img/structure/B14218770.png)
1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3-dimethylidene-9-oxabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework
Méthodes De Préparation
The synthesis of 1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane typically involves multiple steps starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, cycloocta-1,5-diene can be used as a starting material, which undergoes a series of reactions including bromination and dehydrohalogenation to form the desired bicyclic structure . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the bicyclic structure, forming halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to interfere with cellular processes such as DNA replication and repair. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane can be compared with other similar bicyclic compounds, such as:
9-Oxabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the methylidene groups, resulting in different chemical and biological properties.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxygen atom, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
832743-85-8 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H16O/c1-8-7-10-5-4-6-11(3,12-10)9(8)2/h10H,1-2,4-7H2,3H3 |
Clé InChI |
WQLKBDYONDVHMZ-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC(O1)CC(=C)C2=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


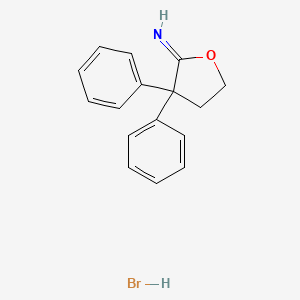
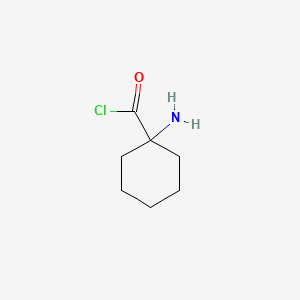


![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)
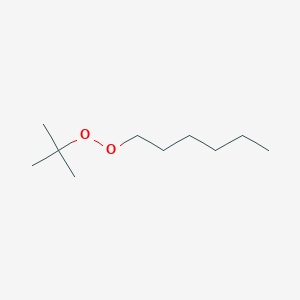
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
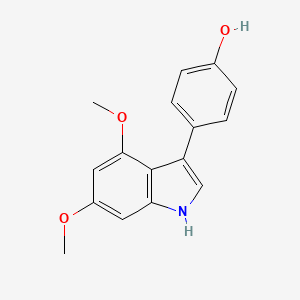
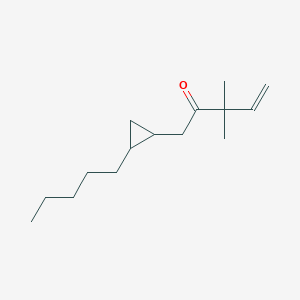
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
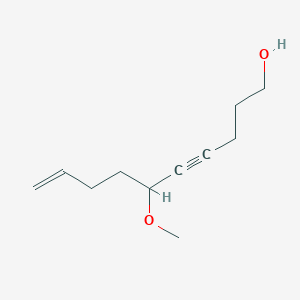

phosphanium bromide](/img/structure/B14218760.png)
![[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid](/img/structure/B14218773.png)
